molecular formula C12H10O2S2 B101704 1-[5-(5-Acetylthiophen-2-yl)thiophen-2-yl]ethanone CAS No. 18494-73-0

1-[5-(5-Acetylthiophen-2-yl)thiophen-2-yl]ethanone

Cat. No. B101704
CAS RN: 18494-73-0
M. Wt: 250.3 g/mol
InChI Key: DZBDNNDXPKNUGF-UHFFFAOYSA-N
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Description

“1-[5-(5-Acetylthiophen-2-yl)thiophen-2-yl]ethanone” is a chemical compound with the molecular formula C16H12O2S3 . It is used in scientific research due to its unique structure, which allows for diverse applications, including organic synthesis and pharmaceutical development.


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C16H12O2S3 . The InChIKey, a unique identifier for chemical substances, is PIQHUEVMPAKPGG-UHFFFAOYAU .


Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, and density of “1-[5-(5-Acetylthiophen-2-yl)thiophen-2-yl]ethanone” are not available .

Scientific Research Applications

Cholinesterase Inhibition

1-[5-(5-Acetylthiophen-2-yl)thiophen-2-yl]ethanone derivatives have been investigated for their potential as cholinesterase inhibitors. For instance, a study synthesized various ethanone derivatives and evaluated their anticholinesterase activities. Some derivatives demonstrated significant inhibitory effects on acetylcholinesterase, suggesting potential applications in treating conditions like Alzheimer's disease (Mohsen et al., 2014).

Anti-Breast Cancer Agents

This compound has been used as a building block for synthesizing thiazole derivatives in a one-pot reaction. These derivatives have shown promising antitumor activities against MCF-7 tumor cells, indicating potential use as anti-breast cancer agents (Mahmoud et al., 2021).

Chemical Characterization

In another study, the compound was used to create various diheteroaryl thienothiophene derivatives. These derivatives were chemically characterized, hinting at their potential for further biological evaluation and applications (Mabkhot et al., 2011).

Antioxidant and Antitumor Agents

A study synthesized novel thiophenecarbohydrazide, thienopyrazole, and thienopyrimidine derivatives, showing significant antioxidant and antitumor activities. These compounds could be explored further for therapeutic applications in cancer and oxidative stress-related conditions (Abu‐Hashem et al., 2010).

Antimicrobial Activities

The compound has also been used in the synthesis of chalcone derivatives, which were tested for their antioxidant and antimicrobial activities. Some of these compounds showed excellent activities, suggesting their potential in developing new antimicrobial agents (Gopi et al., 2016).

properties

IUPAC Name

1-[5-(5-acetylthiophen-2-yl)thiophen-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2S2/c1-7(13)9-3-5-11(15-9)12-6-4-10(16-12)8(2)14/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZBDNNDXPKNUGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)C2=CC=C(S2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30308304
Record name 5,5'-Diacetyl-2,2'-bithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30308304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[5-(5-Acetylthiophen-2-yl)thiophen-2-yl]ethanone

CAS RN

18494-73-0
Record name NSC203017
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203017
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,5'-Diacetyl-2,2'-bithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30308304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 18494-73-0
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Synthesis routes and methods

Procedure details

To a slurry of 1 g tetrakis(triphenyl phosphine) Palladium (0) in 30 ml of dry toluene was added a solution of 6.26 g (30.5 mmol) of 2-acetyl-5-bromo thiophene in 30 ml of dry toluene under argon. The reaction was heated to reflux and to this solution was added dropwise a solution of 5 g (15.26 mmol) of hexamethylditin (99%) in 50 ml toluene (dry) over a period of 1.5 h. The reaction mixture was refluxed for another 6 h and then cooled down to -5° C. Light yellow crystals of the product were isolated by suction filtration and were washed with hexane. The product was then continuously extracted through Whatman filter paper #42 with dioxane using a soxhlet apparatus until all of the product was dissolved and collected in the boiling flask. Slow cooling of the dioxane solution resulted in needle shaped light yellow crystals of the monomer which were separated by suction filtration and dried in vacuum. A Yield of 2.56 g (67%) having the following characteristics was obtained: mp 235° C. (lit. mp 233.5°-234° C.); UV/vis λmax (CHCl3): 367 (log ε=4.19), 262 (3.57); FT-IR (KBr,cm-1): 3070, 1797 1656, 1611, 1511, 1433, 1361, 1302, 1270, 1089, 1036, 1020, 937, 897, 881, 792, 745, 673, 611, 593, 555, 463, 442; 1H NMR (CDCl3 300 MHz, TMS) δ 2.58 (s,6H), 7.30 (d,2H), 7.62 (d,2H). Anal. calcd. for C12H10S2 : C, 57.58; H, 4.03; N, 0.0. Found: C, 57.48; H, 3.87; N, 0.0.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
[Compound]
Name
( 3.57 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
6.26 g
Type
reactant
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Quantity
30 mL
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solvent
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Four
Quantity
1 g
Type
catalyst
Reaction Step Four

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